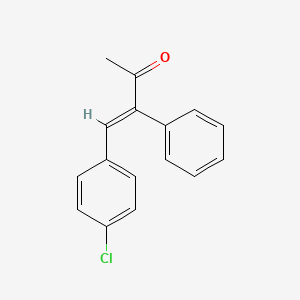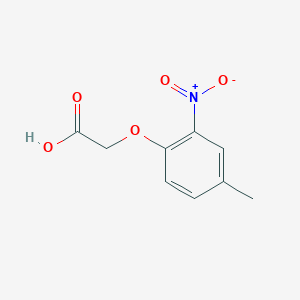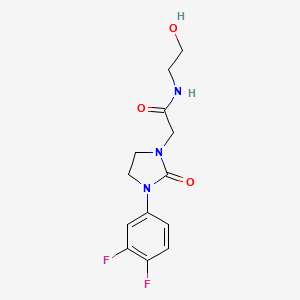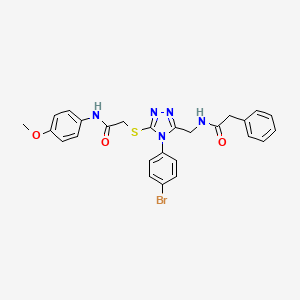![molecular formula C19H17FN4O3 B2723761 2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1172495-28-1](/img/structure/B2723761.png)
2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
A simple and novel route for the synthesis of this compound has been developed . The process involves N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give amine. The coupling of this amine with 3- (4-fluorophenyl)propionic acid and deprotection of the Boc group yields the title compound .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains a fluorophenyl group, a furan ring, a pyrazolo-pyridine ring, and an acetamide group .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research into fluoro-substituted compounds, such as those related to the specified chemical, has led to the development of novel anticancer agents. For instance, fluoro-substituted benzo[b]pyran derivatives were found to exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential utility in cancer treatment (Hammam et al., 2005).
Fluorogenic Dyes and Imaging Agents
Compounds with acetamide substituents, including those with structural similarities to the specified chemical, have been explored for their potential as fluorogenic dyes. Their absorption and emission spectra suggest applications in materials science and bioimaging, highlighting their versatility beyond pharmaceuticals (Zaitseva et al., 2020).
Radioligands for PET Imaging
Derivatives have been designed for use as selective radioligands in positron emission tomography (PET) imaging, particularly for imaging the translocator protein (18 kDa). These compounds, through their fluorine atom incorporation, enable in vivo imaging, offering insights into neuroinflammatory processes and potential applications in neurological disorder diagnosis (Dollé et al., 2008).
Anti-Inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl) derivatives has demonstrated significant anti-inflammatory activity in synthesized compounds. These findings suggest a potential pathway for the development of new anti-inflammatory drugs, underscoring the chemical's relevance in medicinal chemistry (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the creation of novel Co(II) and Cu(II) coordination complexes. These studies not only advance our understanding of coordination chemistry but also explore the compounds' significant antioxidant activity, which could have implications for developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-24-19-17(13(10-16(26)22-19)14-3-2-8-27-14)18(23-24)21-15(25)9-11-4-6-12(20)7-5-11/h2-8,13H,9-10H2,1H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIKDKLYLRNSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2723679.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate](/img/structure/B2723680.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2723682.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)


![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)
![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)